molecular formula C13H10FNO3 B6368210 3-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% CAS No. 1261895-95-7

3-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368210
CAS RN: 1261895-95-7
M. Wt: 247.22 g/mol
InChI Key: HYPGDGCOAHZURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% (3-FMC-2-HOP) is an organic compound with a molecular formula of C9H9FO3. It is a colorless solid that is insoluble in water and has a melting point of 101-103°C. 3-FMC-2-HOP is a substituted pyridine that has a wide range of applications in the field of organic synthesis. It is used as an intermediate in the synthesis of various drugs, pesticides, and other organic compounds. 3-FMC-2-HOP is also used as a starting material in the synthesis of various active pharmaceutical ingredients (APIs).

Scientific Research Applications

3-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is used as an intermediate in the synthesis of various APIs. It has been used in the synthesis of drugs such as atorvastatin, fluvastatin, and simvastatin. It is also used in the synthesis of pesticides such as glyphosate and glufosinate. 3-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is also used as a starting material in the synthesis of various active pharmaceutical ingredients (APIs).

Mechanism of Action

3-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is an intermediate in the synthesis of various APIs. It acts as a reactant in the formation of the active pharmaceutical ingredient (API) from its starting materials. The reaction of 3-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% with other reactants results in the formation of the API, which is then used in the treatment of various diseases and conditions.
Biochemical and Physiological Effects
3-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is an intermediate in the synthesis of various APIs. It is not known to have any direct biochemical or physiological effects on the body. However, the APIs synthesized from 3-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% may have various biochemical and physiological effects on the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% in lab experiments is its high purity. 3-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is available in 95% purity which makes it suitable for use in lab experiments. The main limitation of using 3-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% in lab experiments is its low solubility in water. 3-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is insoluble in water, which makes it difficult to use in aqueous reactions.

Future Directions

The future directions for 3-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% include its use in the synthesis of other APIs, as well as its use as a starting material in the synthesis of various organic compounds. Additionally, 3-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% could be used as a reactant in the synthesis of various polymers and materials. Furthermore, 3-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% could be used in the development of new drugs and drug delivery systems. Finally, 3-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% could be used in the development of new catalysts and catalytic systems.

Synthesis Methods

3-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is synthesized via a two-step process. In the first step, 3-fluorophenol is reacted with 4-methoxycarbonyl chloride in the presence of an acid catalyst to form 3-fluoro-4-methoxycarbonylphenol. In the second step, the 3-fluoro-4-methoxycarbonylphenol is reacted with 2-hydroxypyridine in the presence of an acid catalyst to form 3-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%.

properties

IUPAC Name

methyl 2-fluoro-4-(2-oxo-1H-pyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)10-5-4-8(7-11(10)14)9-3-2-6-15-12(9)16/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPGDGCOAHZURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CNC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683086
Record name Methyl 2-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine

CAS RN

1261895-95-7
Record name Methyl 2-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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